Balsalazide impurity 4

Descripción general

Descripción

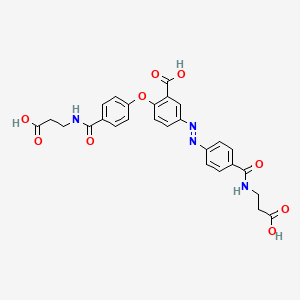

2-O-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl] Balsalazide, also known as 2-O-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl] Balsalazide, is a useful research compound. Its molecular formula is C27H24N4O9 and its molecular weight is 548.508. The purity is usually 95%.

BenchChem offers high-quality 2-O-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl] Balsalazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-O-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl] Balsalazide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Análisis farmacéutico y control de calidad

Balsalazide impurity 4 se utiliza en la industria farmacéutica para el control de calidad del balsalazide disódico, un medicamento que se usa para tratar la colitis ulcerosa . La impureza se identifica y se cuantifica utilizando técnicas cromatográficas avanzadas para garantizar la pureza y la seguridad del fármaco. Esto implica métodos que indican la estabilidad que pueden detectar impurezas a concentraciones muy bajas, asegurando el cumplimiento de las normas reglamentarias .

Estudios de metabolismo y farmacocinética de fármacos

Los investigadores utilizan esta impureza para estudiar el metabolismo del balsalazide disódico. Al comprender cómo el fármaco y sus impurezas se metabolizan en el cuerpo, los científicos pueden predecir las interacciones medicamentosas, los efectos secundarios y los esquemas de dosificación óptimos .

Prueba de estrés en la formulación de fármacos

This compound se utiliza en las pruebas de estrés para evaluar la estabilidad del balsalazide disódico en diversas condiciones, como la exposición a la luz, el calor y la humedad . Esto ayuda a determinar la vida útil y los requisitos de almacenamiento del medicamento.

Desarrollo de métodos analíticos

La impureza sirve como estándar en el desarrollo de nuevos métodos analíticos para la prueba de drogas. Se utiliza para validar el rendimiento de los procedimientos analíticos, asegurando que sean sensibles, específicos y reproducibles .

Síntesis de patrones de referencia

En la síntesis de patrones de referencia, la impureza del balsalazide 4 se sintetiza y se caracteriza para crear un punto de referencia para la comparación analítica. Estos estándares son cruciales para la calibración de instrumentos analíticos y la validación de métodos de prueba .

Mecanismo De Acción

Target of Action

Balsalazide impurity 4, also known as Balsalazide disodium impurity 4, is a prodrug . The primary target of this compound is the large intestine, where it is enzymatically cleaved to produce mesalazine, also known as 5-aminosalicylic acid, or 5-ASA . Mesalazine is an anti-inflammatory drug that acts directly on ulcerative colitis .

Mode of Action

This compound is delivered intact to the colon where it is cleaved by bacterial azoreduction to release equimolar quantities of mesalamine, which is the therapeutically active portion of the molecule . The exact mechanism of action of 5-aminosalicylic acid is unknown, but it appears to exert its anti-inflammatory effects locally (in the GI tract) rather than systemically .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the azoreduction process carried out by bacteria in the colon . This process cleaves the compound, releasing mesalazine, which then acts on the large intestine to exert its anti-inflammatory effects . It is believed that 5-aminosalicylic acid diminishes inflammation by blocking the production of arachidonic acid metabolites in the colon through both the inhibition of cyclooxygenase and lipoxygenase .

Result of Action

The result of the action of this compound is the reduction of inflammation in the large intestine, which is beneficial in the treatment of conditions such as ulcerative colitis . By delivering mesalazine directly to the site of inflammation, this compound can effectively treat the symptoms of these conditions without causing systemic side effects .

Análisis Bioquímico

Biochemical Properties

Balsalazide, the parent compound, is known to release mesalazine or 5-aminosalicylic acid in the large intestine . Mesalazine is the therapeutically active part of the molecule

Cellular Effects

Balsalazide and one of its primary metabolites are known to inhibit the growth of cultured human colon cancer cells .

Molecular Mechanism

Balsalazide is known to be enzymatically cleaved in the colon to produce mesalamine (5-aminosalicylic acid), an anti-inflammatory drug .

Temporal Effects in Laboratory Settings

A stability-indicating gradient RP-LC method has been developed for quantitative analysis of Balsalazide disodium and its related impurities .

Dosage Effects in Animal Models

Balsalazide is known to inhibit aberrant crypt formation in animals treated with the carcinogen azoxymethane .

Metabolic Pathways

Balsalazide is known to be metabolized by bacterial azo-reductases in the colon .

Transport and Distribution

Balsalazide is known to be delivered intact to the colon .

Subcellular Localization

Balsalazide is known to be cleaved by bacterial azoreduction in the colon to release equimolar quantities of mesalazine .

Actividad Biológica

2-O-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl] Balsalazide, a derivative of balsalazide, is primarily recognized for its role as a prodrug that is enzymatically converted in the colon to release mesalamine (5-aminosalicylic acid), an active anti-inflammatory agent. This compound is particularly relevant in the treatment of inflammatory bowel diseases, including ulcerative colitis.

- Molecular Formula : C27H24N6O9Na

- CAS Number : 1346606-62-9

- Purity : >95% (HPLC)

- Storage Conditions : -20°C

Balsalazide functions by being cleaved in the colon through bacterial azoreduction, which releases mesalamine. Mesalamine acts by inhibiting several pathways involved in inflammation:

- Peroxisome proliferator-activated receptor gamma (PPAR-γ) agonist .

- Inhibition of prostaglandin G/H synthase (COX-1 and COX-2) .

- Inhibition of 5-lipoxygenase , thereby reducing leukotriene synthesis .

In Vivo Studies

Research has demonstrated that balsalazide significantly reduces inflammation in animal models of colitis. For instance, a study using a rat model indicated that treatment with balsalazide at a dosage of 600 mg/kg per day led to:

- Decreased levels of interleukin-2 (IL-2).

- Increased levels of interleukin-6 (IL-6).

- Reduction in both micro and macroscopic colonic damage .

Clinical Studies

Clinical trials have shown that balsalazide is effective in inducing remission in patients with ulcerative colitis. Compared to mesalamine, balsalazide has been associated with:

- Higher rates of symptomatic relief.

- Greater complete remission rates, particularly in patients with left-sided disease.

- Improved tolerability with fewer side effects compared to traditional therapies like sulfasalazine .

Case Studies

- Case Study on Efficacy : In a controlled trial involving patients with moderately active ulcerative colitis, those treated with balsalazide showed a statistically significant improvement in symptom scores compared to placebo groups.

- Safety Profile Assessment : A long-term safety study indicated that patients on balsalazide experienced minimal adverse effects, making it a preferable option for long-term management of ulcerative colitis .

Comparative Analysis

The following table summarizes the comparative efficacy and safety profiles of balsalazide against other common treatments for ulcerative colitis:

| Treatment | Efficacy in Inducing Remission | Side Effects | Patient Tolerability |

|---|---|---|---|

| Balsalazide | High | Minimal | Excellent |

| Mesalamine | Moderate | Moderate | Good |

| Sulfasalazine | Moderate | High | Poor |

Propiedades

IUPAC Name |

2-[4-(2-carboxyethylcarbamoyl)phenoxy]-5-[[4-(2-carboxyethylcarbamoyl)phenyl]diazenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N4O9/c32-23(33)11-13-28-25(36)16-1-5-18(6-2-16)30-31-19-7-10-22(21(15-19)27(38)39)40-20-8-3-17(4-9-20)26(37)29-14-12-24(34)35/h1-10,15H,11-14H2,(H,28,36)(H,29,37)(H,32,33)(H,34,35)(H,38,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXJNXRKWSCKIFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCC(=O)O)N=NC2=CC(=C(C=C2)OC3=CC=C(C=C3)C(=O)NCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N4O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00158858 | |

| Record name | 2-(4-(2-Carboxyethylcarbamoyl)phenoxy)-5-((4-(2-carboxyethyl-carbamoyl))phenylazo(-benzoic acid, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00158858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

548.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346606-62-9 | |

| Record name | 2-(4-(2-Carboxyethylcarbamoyl)phenoxy)-5-((4-(2-carboxyethyl-carbamoyl))phenylazo(-benzoic acid, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346606629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-(2-Carboxyethylcarbamoyl)phenoxy)-5-((4-(2-carboxyethyl-carbamoyl))phenylazo(-benzoic acid, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00158858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-(2-CARBOXYETHYLCARBAMOYL)PHENOXY)-5-((4-(2-CARBOXYETHYL-CARBAMOYL))PHENYLAZO(BENZOIC ACID, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GL1USB1V3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.